4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
Properties
IUPAC Name |
4-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-2-34-20-14-12-19(13-15-20)23(31)17-29-26(33)30-22-11-7-6-10-21(22)24(32)28(25(30)27-29)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHHGWRQOIKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases. These kinases play crucial roles in cell growth and survival, and their inhibition can lead to antiproliferative effects.
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their activity. This interaction can lead to changes in cellular signaling pathways, affecting cell growth and survival.
Biological Activity
The compound 4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a novel derivative within the quinazoline family that has garnered attention for its potential biological activities. This article will discuss its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of benzyl and ethoxyphenyl groups with a triazole moiety. The general synthetic pathway includes:
- Formation of the triazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the benzyl and ethoxyphenyl groups is accomplished via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Compounds in the quinazoline family have shown IC50 values ranging from 6.29 μM to 31.85 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The specific activity of our compound remains to be fully characterized but is anticipated to follow similar trends due to structural similarities.
The mechanism by which these compounds exert their anticancer effects often involves:
- Topoisomerase Inhibition : Studies have shown that quinazoline derivatives can act as intercalative inhibitors of topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells .
- DNA Binding Affinity : The presence of a triazole moiety enhances the binding affinity to DNA, potentially increasing cytotoxicity .
Case Studies
-
Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several quinazoline derivatives against HepG2 and HCT-116 cell lines. The results indicated that structural modifications significantly influence biological activity. For instance, derivatives with bulky substituents showed reduced cytotoxicity compared to those with smaller groups .
Compound Cell Line IC50 (μM) Compound 16 HepG2 6.29 Compound 17 HCT-116 2.44 Compound 18 MCF-7 10.58 - Comparative Analysis : In another investigation focusing on quinazoline derivatives with various substituents, it was observed that those with trifluoromethyl groups exhibited enhanced cytotoxicity due to improved lipophilicity and hydrogen bonding capabilities .
Scientific Research Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinazoline derivatives. Specifically, derivatives similar to 4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione have been evaluated for their efficacy against various bacterial strains. Studies indicate that modifications in the quinazoline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds containing the quinazoline moiety have been investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cellular pathways involved in cancer progression. Research indicates that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study conducted on quinazoline derivatives demonstrated that compounds with similar structures exhibited moderate to high antimicrobial activity against selected strains. The Agar well diffusion method was employed to assess efficacy .
- Anticancer Screening : In vitro studies have shown that quinazoline derivatives can inhibit tumor growth in specific cancer models. The mechanism of action often involves targeting DNA synthesis and repair pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the benzyl group significantly influence biological activity. For instance, variations in ethoxy groups can modulate solubility and bioavailability .
Preparation Methods
Reaction Solvent and Temperature
Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but risk decomposition above 100°C. Dichloromethane (DCM) is preferred for azide-alkyne cycloadditions due to its inertness.
Protecting Group Strategies
The oxo group in the 2-oxoethyl side chain necessitates protection during triazole formation. tert-Butyldimethylsilyl (TBDMS) ethers are employed, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF).
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final compound.
Structural Characterization and Analytical Data
Comparative Analysis of Synthetic Routes
Route A (Sequential Alkylation-Click Chemistry):
- Yield : 58% overall
- Advantages : Regioselective triazole formation.
- Limitations : Multiple protection/deprotection steps.
Route B (One-Pot Cyclization):
- Yield : 47% overall
- Advantages : Reduced purification steps.
- Limitations : Lower regiocontrol in triazole annulation.
Research Outcomes and Applications
While biological data for this specific compound are absent in the literature, analogous triazoloquinazolines exhibit anticancer activity (IC₅₀ = 4–12 μM against HCT-116 and MCF-7 cells). The 4-ethoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:
- Step 1 : Condensation of 4-aryl-4-oxo-2-butenoic acid derivatives with nucleophiles (e.g., thiadiazoles or aminobenzamides) to form fused heterocycles .
- Step 2 : Cyclization using reagents like P₂S₅ or base-catalyzed conditions to generate triazoloquinazoline cores .
- Step 3 : Functionalization via alkylation or acylation to introduce benzyl or ethoxyphenyl groups .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Techniques :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) to confirm quinazoline and triazole moieties .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous ferrocenyl-quinazolinones .
Advanced Research Questions
Q. What strategies optimize the compound’s reactivity with nucleophiles or electrophiles in medicinal chemistry applications?
- Experimental Design :
- Electrophilic Substitution : React with halogens (Cl₂, Br₂) under controlled temperatures (0–25°C) in inert atmospheres to modify aryl groups .
- Nucleophilic Attack : Use Grignard reagents or amines to target carbonyl or triazole sites, monitoring regioselectivity via HPLC .
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and redox behavior?
- Methodology :
- Geometry Optimization : Use Gaussian or ORCA software to model the triazoloquinazoline core and substituent effects .
- Redox Potential Calculation : Compare computed HOMO/LUMO energies with cyclic voltammetry data to localize oxidation sites (e.g., ferrocene analogs in showed Fc-centered redox activity) .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., kinase inhibition or antiproliferative effects)?
- Assay Types :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases .
- Antiproliferative Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results with structurally related triazoles (e.g., reported IC₅₀ values <10 µM for some derivatives) .
Q. How can contradictory bioactivity data from different substituent analogs be resolved?
- Analytical Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and correlate with activity trends using multivariate regression .
- Statistical Validation : Apply ANOVA or machine learning models to identify significant structural contributors to activity .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Innovations :
- Catalyst Reuse : Diisopropyl ethyl ammonium acetate (DIPEAc) in enabled four reaction cycles without loss of yield .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
